molecular formula C13H14N2O2 B11057148 2-amino-7-hydroxy-4-(propan-2-yl)-4H-chromene-3-carbonitrile

2-amino-7-hydroxy-4-(propan-2-yl)-4H-chromene-3-carbonitrile

Cat. No.: B11057148
M. Wt: 230.26 g/mol
InChI Key: XZULMDZCPVPLFQ-UHFFFAOYSA-N
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Description

2-Amino-7-hydroxy-4-isopropyl-4H-chromen-3-yl cyanide is a heterocyclic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a cyanide group, which adds to its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-7-hydroxy-4-isopropyl-4H-chromen-3-yl cyanide typically involves multi-component reactions. One common method is the reaction of aldehydes with malononitrile and β-ketoesters in the presence of a catalyst. This reaction is often carried out under mild conditions, such as room temperature, and can be facilitated by various catalysts, including Lewis acids and bases .

Industrial Production Methods

For industrial-scale production, the synthesis may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques. The choice of solvents and catalysts is also crucial to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-Amino-7-hydroxy-4-isopropyl-4H-chromen-3-yl cyanide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.

    Reduction: This can convert the cyanide group to an amine, altering the compound’s properties.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce primary amines. Substitution reactions can result in a wide range of derivatives with varying biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-amino-7-hydroxy-4-isopropyl-4H-chromen-3-yl cyanide involves its interaction with various molecular targets. The compound can inhibit enzymes and modulate signaling pathways, leading to its observed biological effects. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry .

Properties

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

2-amino-7-hydroxy-4-propan-2-yl-4H-chromene-3-carbonitrile

InChI

InChI=1S/C13H14N2O2/c1-7(2)12-9-4-3-8(16)5-11(9)17-13(15)10(12)6-14/h3-5,7,12,16H,15H2,1-2H3

InChI Key

XZULMDZCPVPLFQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1C2=C(C=C(C=C2)O)OC(=C1C#N)N

Origin of Product

United States

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